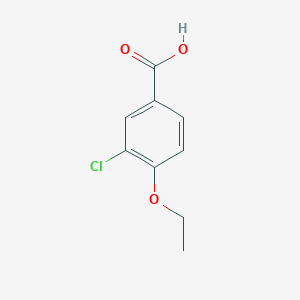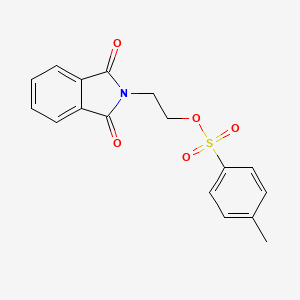
2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C19H19NO6S . It has a molecular weight of 389.43 . The compound is used for the attachment of a suitable chelate functionality for radiolabeling purposes .
Molecular Structure Analysis
The molecule is folded about the ethylene bridge, adopting a staggered conformation . The benzene ring of the tosyl group and the five-membered ring of the phthalimide moiety have a face-to-face orientation with a centroid-to-centroid separation of 3.7454 Å .It should be stored at refrigerated temperatures . The InChI code for the compound is 1S/C19H19NO6S/c1-14-6-8-15 (9-7-14)27 (23,24)26-13-12-25-11-10-20-18 (21)16-4-2-3-5-17 (16)19 (20)22/h2-9H,10-13H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Corrosion Inhibition
2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate has been explored for its potential in antioxidant and corrosion inhibition applications. Habib, Hassan, and El‐Mekabaty (2014) synthesized derivatives, including this compound, and evaluated their effectiveness as antioxidants and corrosion inhibitors in lubricating oils. Their findings showed significant antioxidant activity, suggesting its potential utility in enhancing the performance and longevity of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).
Antihyperglycemic Activity
In the field of medicinal chemistry, derivatives of 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate have been synthesized and tested for antihyperglycemic activity. Eissa (2013) conducted a study demonstrating the effectiveness of these compounds as antihyperglycemic agents, opening avenues for their potential use in diabetes management (Eissa, 2013).
Conformational Analysis in Drug Synthesis
This compound has also been a subject of conformational analysis, which is critical in drug synthesis and design. Munro et al. (2003) conducted studies on sulfonic ester derivatives, including 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate, to understand their structures and conformations. Such analyses are crucial for predicting the behavior of these compounds in biological systems (Munro, McKenzie, Strydom, & Gravestock, 2003).
Antiviral Applications
Research has also highlighted its potential in antiviral applications. Abdel-Rahman et al. (2009) synthesized N-substituted pyrimidine acyclic nucleosides from 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate and tested them against hepatitis B virus, demonstrating moderate to high antiviral activities (Abdel-Rahman, Zeid, Barakat, & El‐Sayed, 2009).
Anti-Inflammatory Applications
Additionally, its derivatives have been evaluated for anti-inflammatory properties. Nikalje, Hirani, and Nawle (2015) synthesized and tested compounds derived from 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate for their anti-inflammatory activity, revealing promising results (Nikalje, Hirani, & Nawle, 2015).
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-12-6-8-13(9-7-12)24(21,22)23-11-10-18-16(19)14-4-2-3-5-15(14)17(18)20/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQKERNQORAPNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280961 |
Source


|
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate | |
CAS RN |
5460-83-3 |
Source


|
| Record name | 5460-83-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

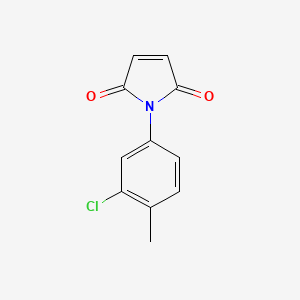
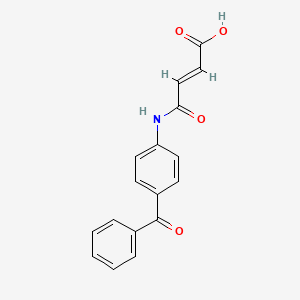
![[(5-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1361439.png)
![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)
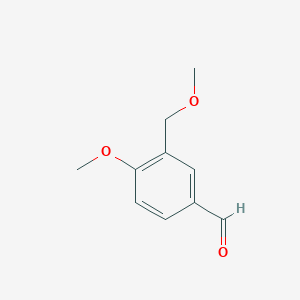

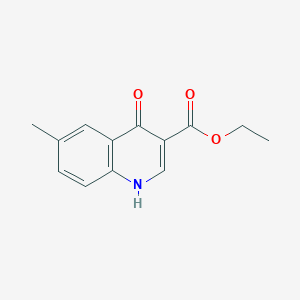

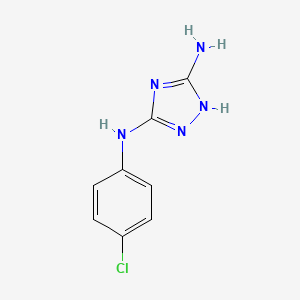
![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)

